An In-depth Technical Guide to Methyl 2-isocyanatoacetate: Properties, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-isocyanatoacetate: Properties, Reactivity, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on methyl 2-isocyanatoacetate. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior and its strategic application in modern synthetic chemistry.
Introduction: A Versatile C2 Synthon
Methyl 2-isocyanatoacetate (CAS No. 30988-17-1) is a bifunctional reagent that has garnered significant attention as a valuable building block in organic synthesis.[1] Its structure uniquely combines a highly reactive isocyanate group with a methyl ester moiety, offering two distinct points for chemical modification. This duality makes it an exceptionally useful C2 synthon for constructing a wide array of molecular architectures, particularly nitrogen-containing heterocycles and complex acyclic systems that are foundational to many therapeutic agents.[2] Its primary utility lies in its ability to readily participate in addition reactions and multicomponent reactions (MCRs), enabling the rapid generation of molecular diversity—a cornerstone of modern drug discovery programs.[2][3]
Core Physicochemical & Chemical Properties
A thorough understanding of the compound's properties is paramount for its effective and safe use in experimental design. The data presented below has been consolidated from multiple authoritative sources to ensure accuracy.
Chemical Identifiers and Nomenclature
For unambiguous identification and literature searching, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Number | 30988-17-1 | [1][4] |
| Molecular Formula | C4H5NO3 | [1][4] |
| Molecular Weight | 115.09 g/mol | [1][5] |
| IUPAC Name | methyl 2-isocyanatoacetate | [6] |
| Common Synonyms | methoxycarbonylmethyl isocyanate, N-Carbonylglycine Methyl Ester, Isocyanato-acetic acid methyl ester | [1][4] |
| EC Number | 807-174-4 | [4][5] |
Physicochemical Data
These properties are essential for practical considerations in the laboratory, such as solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Appearance | Clear Liquid | [7] |
| Boiling Point | 73 °C at 19 Torr | [4] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | [5] |
| XLogP3 | 1.1 | [4][5] |
| Rotatable Bond Count | 3 | [4][5] |
Reactivity and Mechanistic Insights
The synthetic utility of methyl 2-isocyanatoacetate is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This inherent reactivity is the causal driver for its most common and powerful transformations.
The general mechanism involves the addition of a nucleophile (Nu-H), such as an alcohol, amine, or even a carbanion, across the C=N bond. The reaction is typically rapid and often proceeds without the need for a catalyst, although one can be used to modulate reactivity.
Caption: General reaction mechanism of methyl 2-isocyanatoacetate with a nucleophile.
This predictable reactivity makes it a reliable reagent for introducing a carboxamido-methyl group into a target molecule, a common structural motif in medicinal chemistry.
Core Applications in Drug Discovery
The structure of methyl 2-isocyanatoacetate is pre-disposed to the synthesis of compounds with high biological relevance. The introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, a strategy often referred to as the "magic methyl" effect in drug design.[8][9][10]
Synthesis of Urea-Based Inhibitors
One of the most direct applications is the reaction with primary or secondary amines to form N-substituted ureas. This chemistry is particularly relevant as the urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets. Methyl 2-isocyanatoacetate is specifically cited for its use in the synthesis of urea-based calpain inhibitors.[1][4][5] Calpains are a family of proteases implicated in various pathological processes, making them attractive drug targets.
Preparation of Receptor Antagonists
The reagent is also employed in the preparation of Cholecystokinin B (CCK-B)/gastrin receptor antagonists.[1][4][5] These receptors are involved in gastrointestinal functions and anxiety, and their antagonists have been explored for treating related disorders. The ability of methyl 2-isocyanatoacetate to readily form more complex heterocyclic systems upon reaction makes it a key component in the multi-step synthesis of such molecules.
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed, self-validating workflow for a representative reaction: the synthesis of a substituted urea. This protocol is designed to ensure reproducibility and high purity of the final product.
Protocol: Synthesis of Methyl 2-(3-phenylureido)acetate
This procedure details the reaction of methyl 2-isocyanatoacetate with aniline as a model primary amine.
Materials:
-
Methyl 2-isocyanatoacetate (1.0 eq)
-
Aniline (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Workflow Diagram:
Caption: A typical experimental workflow for urea synthesis using the title reagent.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add methyl 2-isocyanatoacetate (1.0 eq) dropwise to the stirred solution over 10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This step removes any unreacted starting materials and acidic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.
-
Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the system is self-validating.
Safety, Handling, and Storage
Methyl 2-isocyanatoacetate is a hazardous chemical and must be handled with appropriate precautions.[7] The isocyanate functional group is highly reactive and poses significant health risks.[11][12]
Hazard Profile:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][13]
-
Corrosivity: Causes severe skin burns and eye damage.[7][13]
-
Sensitivity: The compound is moisture and light-sensitive.[7] Reaction with water is exothermic and can become violent, producing CO₂ and amine byproducts.[11][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or protective clothing to prevent skin exposure.[15]
-
Respiratory Protection: Handle only in a well-ventilated fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator is necessary.[15][16]
Handling and Storage:
-
Handling: Always handle within a chemical fume hood.[7] Use an inert atmosphere (nitrogen or argon) for reactions and transfers to prevent reaction with atmospheric moisture.[7]
-
Storage: Store in a tightly sealed container in a cool (recommended 2-8 °C), dry, and well-ventilated area away from light, water, acids, bases, and oxidizing agents.[7][17]
Emergency Procedures:
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7][15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][15]
Conclusion
Methyl 2-isocyanatoacetate is a potent and versatile reagent whose value in synthetic and medicinal chemistry is firmly established. Its predictable reactivity, driven by the electrophilic nature of the isocyanate group, allows for the efficient construction of ureas, urethanes, and various heterocyclic systems. For drug discovery professionals, it provides a reliable and efficient tool for accessing privileged scaffolds and for the rapid generation of compound libraries for lead optimization. However, its utility is matched by its hazardous nature, mandating strict adherence to safety protocols to ensure its effective and responsible application in the laboratory.
References
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LookChem. (n.d.). Methyl 2-isocyanatoacetate. Retrieved from [Link]
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Georganics. (2018, February 2). SAFETY DATA SHEET. METHYL 2-ISOCYANOACETATE. Retrieved from [Link]
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Georganics. (n.d.). Methyl 2-isocyanoacetate - High purity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769479, Methyl 2-isocyanatoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547815, Methyl isocyanoacetate. Retrieved from [Link]
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Gulevich, A. V., Zhdanko, A. G., Orru, R. V. A., & Nenajdenko, V. G. (2013). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 113(5), 3619-3714. [Link]
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Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404-408. [Link]
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Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]
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ChemBK. (2024, April 9). methyl isocyanoacetate. Retrieved from [Link]
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ACS Publications. (n.d.). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, March 12). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76283, Ethyl isocyanatoacetate. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Common Name: METHYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]
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Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
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SafeRack. (n.d.). Methyl Isocyanate. Retrieved from [Link]
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MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved from [Link]
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